molecular formula C10H10N2O3 B12965863 2-(7-Methoxy-1H-indazol-3-YL)acetic acid

2-(7-Methoxy-1H-indazol-3-YL)acetic acid

Cat. No.: B12965863
M. Wt: 206.20 g/mol
InChI Key: YZDXXYISXZLZBY-UHFFFAOYSA-N
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Description

2-(7-Methoxy-1H-indazol-3-YL)acetic acid is a chemical compound of significant interest in scientific research, particularly in the field of medicinal chemistry. It belongs to the indazole class of heterocycles, which are known for their wide-ranging pharmacological activities and are frequently explored as core structures in the development of novel therapeutic agents . The structure of this compound, featuring a methoxy substituent at the 7-position and an acetic acid side chain at the 3-position, makes it a valuable building block for the synthesis of more complex molecules. Researchers utilize this compound as a key intermediate in the preparation of iterative series of N-acyl indazole alkanoic acids and esters, which are designed as biomedical tools for primary and secondary in vitro and in vivo studies at relevant molecular targets . Indazole derivatives, in general, have been identified as potent inhibitors for various enzymes. For instance, N-benzoylindazole derivatives have been optimized as potent, competitive, and pseudoirreversible inhibitors of Human Neutrophil Elastase (HNE), a key therapeutic target for pulmonary diseases such as Chronic Obstructive Pulmonary Disease (COPD) and cystic fibrosis . Other research highlights 1H-indazole derivatives as effective JNK2 inhibitors for the potential treatment of conditions like rheumatoid arthritis, osteoarthritis, and gout . This compound is strictly for research use only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H10N2O3

Molecular Weight

206.20 g/mol

IUPAC Name

2-(7-methoxy-2H-indazol-3-yl)acetic acid

InChI

InChI=1S/C10H10N2O3/c1-15-8-4-2-3-6-7(5-9(13)14)11-12-10(6)8/h2-4H,5H2,1H3,(H,11,12)(H,13,14)

InChI Key

YZDXXYISXZLZBY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C(NN=C21)CC(=O)O

Origin of Product

United States

Chemical Reactivity and Transformation Pathways of 2 7 Methoxy 1h Indazol 3 Yl Acetic Acid and Its Core Structure

Electrophilic Substitution Reactions on the Indazole Aromatic Ring System

Indazoles, as heteroaromatic compounds, readily undergo electrophilic substitution reactions, including halogenation, nitration, sulfonation, and Friedel-Crafts acylation/alkylation. chemicalbook.com The regioselectivity of these reactions on the 2-(7-methoxy-1H-indazol-3-yl)acetic acid molecule is influenced by both the inherent electronic properties of the indazole nucleus and the directing effects of its substituents.

The indazole ring itself typically undergoes electrophilic attack at the C3, C5, and C7 positions. However, with the C3 position already substituted by the acetic acid moiety, subsequent substitutions are directed towards the benzene (B151609) portion of the ring system. The 7-methoxy group is a strong activating, ortho-, para-directing group. Therefore, it will primarily direct incoming electrophiles to the C6 and C4 positions. The C6 position is sterically more accessible than the C4 position, which is flanked by the methoxy (B1213986) group and the fused pyrazole (B372694) ring. The pyrazole ring nitrogens, particularly N1, can also be sites of electrophilic attack (e.g., alkylation), which can compete with substitution on the carbocyclic ring.

The electronic properties of the methoxy group at the 7-position enhance the electron density of the benzene ring, making it more susceptible to electrophilic attack than an unsubstituted indazole. This allows for controlled functionalization to generate a diverse range of derivatives. For instance, chlorination of 1H-indazole in an acidic medium can yield a mixture of products including 3-chloro-, 3,5-dichloro-, and 3,5,7-trichloro-1H-indazoles. chemicalbook.com For the title compound, similar halogenation would be expected at the C4 and C6 positions.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution

Reagent/Reaction Predicted Major Product(s) Influencing Factors
Br₂/FeBr₃ (Bromination) 2-(6-Bromo-7-methoxy-1H-indazol-3-yl)acetic acid Strong ortho-, para-directing effect of the -OCH₃ group.
HNO₃/H₂SO₄ (Nitration) 2-(7-Methoxy-6-nitro-1H-indazol-3-yl)acetic acid Strong activation and directing effect from the -OCH₃ group.
SO₃/H₂SO₄ (Sulfonation) 2-(7-Methoxy-1H-indazol-3-yl)-6-sulfonic acid Steric hindrance at C4 may favor substitution at C6.

Nucleophilic Substitution Reactions at Key Positions of the Indazole Scaffold

Nucleophilic substitution reactions on the indazole scaffold of this compound are less common than electrophilic substitutions unless the ring is activated by electron-withdrawing groups or a leaving group is present. Key positions for such reactions include halogenated indazoles, which serve as precursors for cross-coupling reactions. chim.it

A notable pathway involves the nucleophilic ring-opening of related oxazino[3,2-b]indazoles, which can be attacked by various nucleophiles like thiolates, alkoxides, and amines to yield 2-substituted 1H-indazolones. nih.gov While not a direct substitution on the title compound, this illustrates the susceptibility of related indazole systems to nucleophilic attack under specific conditions. Another important reaction is the nucleophilic substitution of hydrogen (SNH), which has been demonstrated at the C4 position of 7-nitroindazoles upon reaction with nucleophiles like arylacetonitriles. dntb.gov.ua

For this compound itself, direct nucleophilic attack on the aromatic ring is unlikely. However, conversion of the methoxy group to a better leaving group or introduction of a halogen onto the ring could enable subsequent nucleophilic substitution. The carboxylic acid side chain can also undergo nucleophilic acyl substitution after activation (e.g., conversion to an acid chloride or ester) to form amides and other derivatives.

Oxidation Reactions of the Methoxy Group and Pyrazole Ring

The oxidation of this compound can occur at several sites. The methoxy group is generally stable to oxidation, but under harsh conditions, it could be cleaved to form a 7-hydroxyindazole derivative or further oxidized.

The pyrazole portion of the indazole ring can be susceptible to oxidation. The synthesis of pyrazoles sometimes involves the oxidation of an intermediate pyrazoline ring using reagents like bromine or simply by heating in DMSO under an oxygen atmosphere. nih.govorganic-chemistry.org Similar conditions could potentially affect the pyrazole ring of the indazole, although the aromatic nature of the indazole system provides significant stability. More targeted oxidation can be achieved during the synthesis of the indazole ring itself. For example, a silver(I)-mediated intramolecular oxidative C-H amination is an efficient method for constructing the 1H-indazole ring from arylhydrazone precursors. nih.govacs.org This process involves a single electron transfer (SET) mediated by the Ag(I) oxidant. nih.govacs.org

Cyclic voltammetry studies on related compounds have shown that the indazole system can undergo oxidation at high potentials, leading to the formation of the indazole ring from a precursor. nih.govacs.org Oxidation of the pre-formed indazole ring in this compound could potentially lead to N-oxides or ring-opened products, though such reactions are not commonly reported due to the ring's aromatic stability.

Reduction Reactions of the Indazole Ring System

The indazole ring system is relatively stable to reduction due to its aromatic character. However, under specific conditions, reduction can be achieved. Catalytic hydrogenation can, under forcing conditions, reduce the pyrazole ring. A more common and synthetically useful reduction involves substituents on the indazole ring. For instance, a nitro group on the indazole ring can be readily reduced to an amino group using reagents like SnCl₂ or catalytic hydrogenation, a key step in the synthesis of many functionalized indazoles. researchgate.net

Reductive cyclization is a common strategy for synthesizing the indazole ring itself. For example, 2-(1H-indol-3-yl)acetic acid can be synthesized from 2-nitrobenzaldehyde (B1664092) through a condensation followed by a reductive cyclization step. chemicalbook.com While this applies to synthesis rather than a reaction of the final compound, it highlights the stability of the formed ring to the reducing conditions. Radical cyclizations have also been employed to form the indazole ring, such as the treatment of 1-(2-bromophenyl)-1-methoxy-1-(2-alkylazo)ethanes with tri-n-butyl stannane. researchgate.netcdnsciencepub.com

For this compound, the most likely reduction would occur at the carboxylic acid group, which can be reduced to the corresponding alcohol, 2-(7-methoxy-1H-indazol-3-yl)ethanol, using strong reducing agents like lithium aluminum hydride (LiAlH₄). The aromatic rings are typically inert to such reagents.

Acid-Base Equilibria and Protonation States of the Carboxylic Acid and Indazole Nitrogen Atoms

This compound is an amphoteric molecule possessing both acidic and basic sites. wikipedia.org The primary acidic site is the proton of the carboxylic acid group (-COOH). The N-H proton of the pyrazole ring is also acidic, but significantly less so. The pyrazole nitrogen atoms are basic and can be protonated.

Carboxylic Acid Deprotonation : The carboxylic acid group is the most acidic functional group in the molecule, with a pKa value typically in the range of 4-5. In aqueous solution, it will deprotonate to form the carboxylate anion, 2-(7-methoxy-1H-indazol-3-yl)acetate.

R-COOH + H₂O ⇌ R-COO⁻ + H₃O⁺

Indazole N-H Deprotonation : The N1 proton is weakly acidic. The pKa for the deprotonation of the indazole N-H is approximately 13.86. wikipedia.org This means that a strong base is required to remove this proton, forming an indazolate anion.

Ind-NH + B⁻ ⇌ Ind-N⁻ + BH

Indazole N2 Protonation : The pyridine-like N2 nitrogen is the most basic site and can be protonated by an acid. The pKa for the protonated indazolium cation is about 1.04. wikipedia.org In strongly acidic solutions, the molecule will exist as a cation.

Ind + H₃O⁺ ⇌ Ind-H⁺ + H₂O

Table 2: Predicted Protonation States of this compound

pH Range Dominant Species Net Charge
< 1 Cationic (N2 protonated) +1
2 - 3 Neutral 0
5 - 12 Anionic (carboxylate) -1

Functionalization Strategies for Derivatization at the Indazole-3-Position and Nitrogen Atoms

The indazole scaffold is a versatile platform for derivatization, with the C3-position and the N1/N2 nitrogen atoms being the most common sites for modification. chim.itbits-pilani.ac.in

Indazole-3-Position: Direct C3-functionalization is a key strategy for building molecular complexity. nih.gov While the title compound already possesses an acetic acid group at this position, many synthetic routes build this feature from other C3-functionalized indazoles. Common methods include:

Halogenation: Introduction of iodine or bromine at C3 creates a versatile handle for subsequent metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck). chim.it

Alkylation and Arylation: Direct C3-alkylation and arylation are possible through various methods, including regioselective C3-zincation followed by Negishi coupling or copper-catalyzed allylation reactions. chim.itnih.govacs.org

Nitrogen Atoms (N1 and N2): Alkylation and acylation of the indazole nitrogen atoms are common transformations. austinpublishinggroup.com The reaction often yields a mixture of N1 and N2 substituted isomers, with the ratio depending heavily on the reaction conditions (base, solvent) and the nature of substituents on the indazole ring. nih.govresearchgate.netaustinpublishinggroup.com

N-Alkylation: Using a base like NaH in THF often favors the formation of the N1-alkylated product. researchgate.net However, substituents at the C7 position, such as a nitro or carboxylate group, can direct alkylation to the N2 position. researchgate.net For this compound, the steric bulk of the 7-methoxy group might influence the N1/N2 selectivity.

N-Acylation: Selective N1-acylation can be achieved electrochemically or by using specific reagents. organic-chemistry.org

The carboxylic acid group of this compound provides another handle for derivatization. Standard organic transformations can convert it into esters, amides, or other functionalities without affecting the core indazole structure.

Table 3: Common Derivatization Reactions

Position Reaction Type Reagents Product Type
N1/N2 Alkylation R-X, Base (e.g., NaH, K₂CO₃) N1- and/or N2-alkyl indazoles
N1/N2 Acylation RCOCl, Base N1- and/or N2-acyl indazoles
C3 (precursor) Halogenation I₂, KOH/DMF 3-Iodoindazole
C3 (precursor) Suzuki Coupling Arylboronic acid, Pd catalyst 3-Arylindazole
-CH₂COOH Esterification R-OH, Acid catalyst Ester derivative

Mechanistic Insights into Molecular and Cellular Interactions of Indazole Acetic Acid Derivatives Excluding Clinical Outcomes

Structure-Activity Relationship (SAR) Studies in the Context of Molecular Target Modulation

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For indazole acetic acid derivatives, SAR provides critical insights into the roles of the indazole core, the acetic acid side chain, and specific substitutions.

Modifications to the bicyclic indazole core significantly impact the binding affinity and selectivity of its derivatives toward biological targets. The indazole nucleus itself serves as a crucial anchor, capable of forming key hydrogen bonds and participating in hydrophobic interactions within protein binding sites. diva-portal.org

Systematic modifications have revealed that substitutions at various positions on the indazole ring can dramatically alter biological activity. For instance, in a series of 1H-indazole-3-amine derivatives designed as potential antitumor agents, substitutions at the C-5 position were found to be critical. The introduction of a 4-methoxyphenyl (B3050149) or a 3,4-dichlorophenyl group at this position, in place of a 3-fluorophenyl group, led to a two- to ten-fold decrease in inhibitory activity against the K562 cancer cell line. nih.gov This highlights the sensitivity of the binding pocket to the electronic and steric nature of the substituent at this position.

Table 1: Influence of Indazole Core Substitution on Biological Activity

Indazole Derivative Class Position of Modification Substituent Change Observed Effect on Activity Target/Assay Reference
1H-indazole-3-amine C-5 3-fluorophenyl → 4-methoxyphenyl 2-10 fold decrease K562 cell line inhibition nih.gov
1H-indazole-3-amine C-5 3-fluorophenyl → 3,4-dichlorophenyl 2-10 fold decrease K562 cell line inhibition nih.gov
2H-indazole C-7 Phenyl → 1H-indazol-6-yl Significantly enhanced potency GABAA Receptors acs.org

The acetic acid group at the 3-position of the indazole ring is not merely a solubilizing feature but an active participant in molecular binding. Its carboxylate function is a potent hydrogen bond donor and acceptor, often forming critical interactions with key amino acid residues in target proteins.

In a novel class of indazole-based bacterial DNA gyrase B (GyrB) inhibitors, the presence of a carboxylic acid was found to be indispensable for potent activity. nih.gov X-ray crystallography revealed that this moiety engages in a bidentate hydrogen bond or a salt bridge interaction with a specific arginine residue (Arg144) in the ATP binding site of GyrB. nih.gov This interaction is critical for anchoring the inhibitor in the active site and driving its inhibitory potency. Any alteration that moves the carboxylic acid, such as changing its position on an attached phenyl ring, leads to diminished GyrB inhibition, underscoring the spatial importance of this group. nih.gov

The regiochemistry of the functional group at the C-3 position is paramount. In a study of indazole-3-carboxamides, which are structurally related to acetic acid derivatives, the specific amide linkage was critical for activity against calcium-release activated calcium (CRAC) channels. nih.gov The active compound, 12d, potently inhibited calcium influx, whereas its reverse amide isomer, 9c, was completely inactive. nih.govresearchgate.net This demonstrates that the precise orientation of the carbonyl and N-H groups, which would be analogous to the carboxyl group of the acetic acid moiety, dictates the ability to form productive interactions with the target. This requirement for specific regiochemistry strongly suggests that the placement of the acetic acid at the C-3 position is crucial for the mechanistic binding profile of 2-(7-Methoxy-1H-indazol-3-YL)acetic acid.

The substituent at the 7-position of the indazole ring resides in a region that can significantly influence ligand-protein interactions. The introduction of a methoxy (B1213986) group (-OCH₃) at this position, as in this compound, can affect binding through both steric and electronic effects.

The synthesis of this compound has been successfully achieved, indicating its chemical stability and accessibility for biological studies. researchgate.net While direct SAR studies on this specific compound are not widely published, data from related scaffolds provide valuable insights. For example, in the development of isoindolin-1-one (B1195906) derivatives as GABAA receptor modulators, a variety of aromatic fragments were well-tolerated at the 7-position and were beneficial for improving pharmacokinetic properties. acs.org The introduction of a methoxy substituent on an attached pyridine (B92270) ring at this position resulted in a compound with significant potency. acs.org

Analysis of Molecular Interactions with Purified Biomolecules in In Vitro Systems

To elucidate the mechanisms of action, indazole acetic acid derivatives are studied against purified biomolecules in cell-free systems. These assays allow for a direct assessment of molecular interactions without the complexity of cellular environments.

Bacterial DNA gyrase, a type II topoisomerase, is a validated and essential target for antibiotics. nih.gov The enzyme has two subunits, GyrA and GyrB. The GyrB subunit contains the ATPase active site, which provides the energy for the enzyme's function. nih.gov Inhibition of this site represents a promising strategy for developing new antibacterial agents.

A novel class of indazole derivatives has been identified as potent inhibitors of the GyrB subunit. nih.gov These compounds were developed through structure-based drug design, evolving from a pyrazolopyridone hit that contained a carboxylic acid. nih.gov The mechanism of inhibition involves competitive binding at the ATP pocket of GyrB. As discussed previously, the carboxylic acid moiety of these inhibitors forms a crucial bidentate hydrogen bond with Arg144, while the indazole core occupies a hydrophobic pocket, mimicking the adenine (B156593) portion of ATP.

The table below summarizes the inhibitory activity of representative indazole derivatives against bacterial gyrases in cell-free assays.

Table 2: In Vitro Inhibition of Bacterial Topoisomerases by Indazole Derivatives

Compound Target Enzyme IC₅₀ (µM) Key Structural Feature Reference
Indazole Derivative 2 S. aureus GyrB <0.008 Indazole core with carboxylic acid nih.gov
Indazole Derivative 2 S. aureus TopoIV 0.015 Indazole core with carboxylic acid nih.gov
Indazole Derivative 17 S. aureus GyrB 0.008 Pyridine acetic acid analogue nih.gov
Indazole Derivative 17 S. aureus TopoIV 0.12 Pyridine acetic acid analogue nih.gov

IC₅₀: The concentration of an inhibitor where the response (or binding) is reduced by half.

These findings demonstrate that indazole acetic acids can act as potent, ATP-competitive inhibitors of bacterial GyrB, providing a clear mechanistic basis for their antibacterial potential.

Inflammation is a complex biological response, and one of its hallmarks at the molecular level can be the denaturation of tissue proteins. nih.govtsijournals.com This denaturation can lead to the production of auto-antigens, which are implicated in the pathology of inflammatory diseases like arthritis. nih.gov Consequently, the ability of a compound to prevent protein denaturation in vitro is considered a valuable indicator of its potential anti-inflammatory activity. tsijournals.com

The most common in vitro assay uses heat-induced denaturation of a protein, such as bovine serum albumin (BSA) or egg albumin. nih.govsigmaaldrich.com An effective anti-inflammatory agent will stabilize the protein structure, preventing its denaturation and subsequent aggregation, which can be measured as a reduction in turbidity of the solution. tsijournals.com Non-steroidal anti-inflammatory drugs (NSAIDs), such as diclofenac, are used as standards in this assay and consistently show a concentration-dependent inhibition of protein denaturation. nih.govresearchgate.net

Indazole derivatives are known to possess diverse biological activities, including anti-inflammatory properties. nih.govnih.gov For example, certain 2H-indazole derivatives have been shown to be effective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway. nih.gov Given that many anti-inflammatory drugs inhibit protein denaturation, it is mechanistically plausible that indazole acetic acid derivatives, including this compound, would also be active in this assay. Their ability to stabilize protein structures would likely stem from hydrophobic and hydrogen-bonding interactions, preventing the unfolding of protein domains induced by heat. This provides a cell-free mechanistic model for evaluating a key aspect of anti-inflammatory potential.

Modulation of Defined Cellular Pathways in In Vitro Cell Line Studies (Mechanistic Focus)

Indazole derivatives have been shown to exert significant effects on fundamental cellular processes such as apoptosis and cell cycle progression in various cancer cell lines. While direct studies on this compound are limited, research on closely related indazole compounds provides a basis for understanding its potential mechanisms of action.

Apoptosis, or programmed cell death, is a critical process for normal tissue homeostasis, and its dysregulation is a hallmark of cancer. Several indazole derivatives have demonstrated the ability to induce apoptosis in cancer cells through various mechanistic pathways.

For instance, Lonidamine (B1675067), a derivative of indazole-3-carboxylic acid, induces apoptosis by disrupting cellular energy metabolism. patsnap.comdrugbank.com Its primary mechanism involves the inhibition of mitochondrially-bound hexokinase, a key enzyme in glycolysis. patsnap.comdrugbank.com This inhibition leads to a reduction in ATP production, an increase in reactive oxygen species (ROS), and the subsequent release of pro-apoptotic factors from the mitochondria, ultimately triggering the apoptotic cascade. patsnap.com Studies have shown that lonidamine-induced apoptosis is independent of the p53 tumor suppressor gene, suggesting its potential efficacy in a broad range of tumors. nih.gov

Furthermore, research on other indazole derivatives, such as certain 1H-indazole-3-amine compounds, has revealed their capacity to induce apoptosis in a dose-dependent manner. nih.gov Mechanistic studies on these compounds point towards the involvement of the Bcl-2 family of proteins, which are key regulators of the intrinsic apoptotic pathway.

While specific data for this compound is not available, it is plausible that it shares similar apoptotic-inducing mechanisms with other indazole acetic acid derivatives. The presence of the acetic acid moiety at the 3-position is a common structural feature among these bioactive molecules.

The cell cycle is a tightly regulated series of events that leads to cell division and proliferation. Many anticancer agents function by interfering with the cell cycle, leading to cell cycle arrest and subsequent cell death.

Studies on lonidamine have shown that in addition to inducing apoptosis, it can cause an accumulation of cells in the G0/G1 phase of the cell cycle, preceding the onset of apoptosis. nih.gov This suggests a potential mechanism involving the disruption of cellular processes required for the G1 to S phase transition.

Other indazole derivatives have also been reported to affect cell cycle distribution. For example, certain 1H-indazole-3-amine derivatives have been shown to cause an increase in the G0/G1 population and a decrease in the S phase population in cancer cells. nih.gov

The potential for this compound to modulate cell cycle progression is therefore a key area for future investigation. The specific effects are likely to be cell-type dependent and influenced by the substitution pattern on the indazole ring.

Kinetic and Thermodynamic Characterization of Biomolecular Binding Events and Interactions

The biological activity of a compound is intrinsically linked to its ability to bind to specific molecular targets. The kinetic (association and dissociation rates) and thermodynamic (enthalpy and entropy changes) parameters of these binding events provide crucial insights into the mechanism of action.

For indazole derivatives, a key target that has been identified for some compounds is the heat shock protein 90 (HSP90). Gamendazole, an indazole carboxylic acid derivative, has been shown to bind to HSP90AB1 (HSP90BETA). nih.govillinoisstate.edu This interaction inhibits the chaperone function of HSP90, leading to the degradation of its client proteins, many of which are critical for cancer cell survival and proliferation. nih.govillinoisstate.edu

Currently, there is no publicly available data on the specific kinetic and thermodynamic parameters for the binding of this compound to any biological target. Such studies would be invaluable in identifying its direct molecular interactors and quantifying the affinity and stability of these interactions. Techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) would be appropriate for these investigations.

Comparative Mechanistic Studies with Other Indazole Derivatives for Structural Impact Assessment

The biological activity of indazole derivatives can be significantly influenced by the nature and position of substituents on the indazole ring. Comparative studies are therefore essential to understand the structure-activity relationships (SAR).

The presence of a methoxy group, as in this compound, can have a profound impact on a molecule's properties. The methoxy group can influence the electronic distribution within the aromatic system and can participate in hydrogen bonding, potentially altering the binding affinity and selectivity for a biological target.

While direct comparative mechanistic studies for this compound are lacking, SAR studies on other series of indazole derivatives have provided some general principles. For example, in a series of 1-substituted-indazole-3-carboxylic acids, the nature of the substituent at the 1-position was found to be critical for their biological effects. nih.gov

Q & A

Q. Supporting Data :

Reaction StepReagents/ConditionsYield (%)Reference
BrominationBr₂ in AcOH, 60 min85–90
AlkylationBromoacetic acid, K₂CO₃70–75

Advanced: How can regioselective functionalization challenges be addressed during synthesis?

Methodological Answer :
Regioselectivity in indazole systems is influenced by electronic and steric factors. Strategies include:

  • Directing Groups : Use protective groups (e.g., Boc on N1) to block undesired positions .
  • Metal Catalysis : Pd-mediated C–H activation for selective coupling at the 3-position .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance reactivity at electron-deficient sites.

Case Study : Bromination of 4-methoxyphenylacetic acid showed higher reactivity at the para position due to methoxy’s electron-donating effect. Similar principles apply to the indazole system .

Basic: What spectroscopic and crystallographic techniques are critical for characterization?

Q. Methodological Answer :

  • NMR : 1H^1H and 13C^{13}C NMR to confirm methoxy (-OCH₃, δ ~3.8 ppm) and acetic acid (-CH₂COOH, δ ~2.5 ppm) groups.
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]⁺ expected at m/z ~247.08).
  • X-Ray Crystallography : Use SHELXL for refinement (e.g., P2₁/c space group, CuKα radiation) .

Example Crystallographic Parameters (from analogous compounds):

ParameterValueReference
Space GroupP2₁/c
Unit Cell (Å)a=12.502, b=8.269
Hydrogen Bond MotifR₂²(8) dimers

Advanced: How are hydrogen-bonding motifs analyzed in crystallographic studies?

Q. Methodological Answer :

Data Collection : Use area-detector diffractometers (e.g., Bruker SMART APEXII) with SADABS absorption correction .

Refinement : SHELXL for H-atom placement (riding model) and thermal parameter adjustment (Uiso(H) = 1.2–1.5×Ueq of parent atom) .

Motif Identification : Centrosymmetric dimers (R₂²(8)) are common in carboxylic acids due to O–H···O interactions .

Contradiction Note : Discrepancies in bond angles (e.g., C–C–C deviations from 120°) may arise from electron-withdrawing substituents, requiring DFT validation .

Advanced: How to resolve contradictions in experimental vs. computational data?

Q. Methodological Answer :

DFT Optimization : Compare calculated (e.g., B3LYP/6-31G*) and experimental bond lengths/angles.

Electron Density Maps : Analyze residual density peaks to identify disordered regions.

Statistical Validation : Apply FCF_filter to exclude outliers (e.g., 4 reflections removed in ).

Example : For 2-(3-Bromo-4-methoxyphenyl)acetic acid, computed dihedral angles (C1–C6 vs. C8–O3) matched crystallographic data within 2° .

Basic: What biological activities are predicted for this compound?

Methodological Answer :
While direct studies are limited, structurally related indazole-acetic acids exhibit:

  • Antimicrobial Activity : Triazole derivatives show MIC values of 8–32 µg/mL against S. aureus .
  • Anticancer Potential : Indole-3-acetamide derivatives inhibit kinase pathways (IC₅₀ ~1–5 µM) .

Q. Research Design :

In Vitro Assays : MTT tests on cancer cell lines (e.g., HeLa, MCF-7).

SAR Studies : Modify the methoxy position or acetic acid chain to optimize activity.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.